4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 4-chlorobenzenesulfonate
Overview
Description
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C20H18ClNO5S and its molecular weight is 419.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.0594215 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hybrid Organo-mineral Nanomaterials
Research involving "4-Chlorobenzenesulfonate" intercalated between layers of Zn–Al layered double hydroxides (LDHs) highlights the synthesis and characterization of stable hybrid organo-mineral nanomaterials. These materials are significant for their potential applications in catalysis, adsorption, and as precursors for the preparation of other nanomaterials due to their unique intercalation properties and stability under various conditions (Lakraimi, Legrouri, Barroug, Roy, & Besse, 2006).
Anticancer and Enzyme Inhibition
Compounds with benzenesulfonamide frameworks have been synthesized and evaluated for their cytotoxicity, tumor specificity, and potential as enzyme inhibitors, notably carbonic anhydrase (CA) inhibitors. Such compounds have shown interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. The exploration of sulfonamides as enzyme inhibitors opens up new avenues for the development of targeted cancer therapies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Photoisomerization and Nanoswitches
Studies on azobenzene derivatives, specifically those derivatized within the lumen of alpha-hemolysin (alphaHL) pores, demonstrate the potential of these compounds for creating light-triggered nanoscale switches. The reversible photoisomerization of these molecules in aqueous environments suggests applications in molecular devices and sensors, where the control of physical properties via light can be utilized for various technological innovations (Loudwig & Bayley, 2006).
Nonlinear Optical Materials
The synthesis and characterization of chromophores with extended π-conjugation, including those related to benzenesulfonate derivatives, highlight their potential in nonlinear optical (NLO) applications. These materials are of interest for their second harmonic generation (SHG) efficiency and the role of hydrogen bonds in molecular packing, which could lead to advancements in optical computing, telecommunications, and photonic devices (Sundaram, Ramaclus, Antony, Jaccob, & Sagayaraj, 2018).
Properties
IUPAC Name |
[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] 4-chlorobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S/c21-13-5-11-16(12-6-13)28(25,26)27-15-9-7-14(8-10-15)22-19(23)17-3-1-2-4-18(17)20(22)24/h5-12,17-18H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFAPIXMKVIBJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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